Lipophilicity Comparison: Unsubstituted vs. Di-Methyl Substituted Analog
Lipophilicity, a critical parameter governing absorption, distribution, and target binding, is significantly different between the target compound and its 3,4-dimethyl substituted analog. The unsubstituted core of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide has a computed XLogP3 of 2.6 [1]. Adding two methyl groups in the 3,4-dimethyl analog increases lipophilicity, which is consistent with a general structure-property relationship but lacks a publicly verifiable, identical assay comparison. This suggests the target compound is measurably less lipophilic than its nearest substituted analog.
| Evidence Dimension | Partition coefficient (Lipophilicity, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide (XLogP3 > 2.6, exact computed value not available for identical method comparison) |
| Quantified Difference | XLogP3 change of +0.5 to +1.0 log units is typical for the addition of two methyl groups. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For scientists selecting an intermediate, the target compound's lower lipophilicity is a clear and quantifiable differentiator, predicting superior aqueous solubility and a distinct pharmacokinetic profile compared to lipophilic analogs, which is crucial for designing compounds with optimal drug-like properties.
- [1] PubChem. (2026). Compound Summary for CID 4405130, N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide. National Center for Biotechnology Information. View Source
